Cas no 2229374-71-2 (1-(2-phenoxyphenyl)cyclohexan-1-amine)

1-(2-Phenoxyphenyl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a phenoxyphenyl substituent, offering a unique structural motif for applications in medicinal chemistry and material science. Its rigid cyclohexyl backbone combined with aromatic functionality enhances stability and binding affinity, making it a valuable intermediate in the synthesis of pharmacologically active compounds. The compound’s distinct electronic and steric properties facilitate selective interactions in complex molecular systems. It is particularly useful in the development of ligands for receptor modulation and as a building block for advanced organic frameworks. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
1-(2-phenoxyphenyl)cyclohexan-1-amine structure
2229374-71-2 structure
Product Name:1-(2-phenoxyphenyl)cyclohexan-1-amine
CAS No:2229374-71-2
MF:C18H21NO
MW:267.365444898605
CID:6235517
PubChem ID:165850488
Update Time:2025-10-21

1-(2-phenoxyphenyl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-phenoxyphenyl)cyclohexan-1-amine
    • EN300-1863340
    • 2229374-71-2
    • Inchi: 1S/C18H21NO/c19-18(13-7-2-8-14-18)16-11-5-6-12-17(16)20-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14,19H2
    • InChI Key: JXWCHAGLOLQPCS-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1=CC=CC=C1C1(CCCCC1)N

Computed Properties

  • Exact Mass: 267.162314293g/mol
  • Monoisotopic Mass: 267.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 1-(2-phenoxyphenyl)cyclohexan-1-amine

1-(2-phenoxyphenyl)cyclohexan-1-amine (CAS No. 2229374-71-2)

1-(2-phenoxyphenyl)cyclohexan-1-amine is a versatile organic compound with the CAS registry number CAS No. 2229374-71-2. This compound is widely recognized in the chemical and pharmaceutical industries for its unique properties and potential applications. The molecule consists of a cyclohexane ring substituted with an amino group at position 1 and a phenoxyphenyl group at position 2, which contributes to its distinctive chemical behavior.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(2-phenoxyphenyl)cyclohexan-1-amine through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which have significantly improved the yield and purity of the compound. These methods are particularly advantageous due to their ability to operate under mild conditions, reducing the environmental impact and enhancing scalability for industrial production.

The structural features of 1-(2-phenoxyphenyl)cyclohexan-1-amine make it an attractive candidate for drug discovery and development. The phenoxyphenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets, such as enzymes or receptors. Recent studies have explored its potential as a lead compound in the development of new therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

In addition to its pharmacological applications, 1-(2-phenoxyphenyl)cyclohexan-1-amine has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalysis and coordination chemistry. Researchers have demonstrated that this compound can enhance the catalytic activity of certain transition metal catalysts, making it a valuable tool in green chemistry initiatives.

The growing interest in CAS No. 2229374-71-2 is also driven by its unique solubility properties. Unlike many other amine-containing compounds, this molecule exhibits good solubility in both polar and non-polar solvents, which expands its utility in various chemical processes. This characteristic has been leveraged in the formulation of advanced materials, including polymers and surfactants, where controlled solubility is critical for performance.

From an environmental perspective, the synthesis and application of 1-(2-phenoxyphenyl)cyclohexan-1-amine have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, reducing waste generation and energy consumption. These efforts align with global sustainability goals and underscore the compound's role as a responsible choice in modern chemical practices.

In conclusion, CAS No. 2229374-71-2, or 1-(2-phenoxyphenyl)cyclohexan-1-amine, stands as a multifaceted compound with significant potential across diverse fields. Its chemical versatility, combined with cutting-edge research advancements, positions it as a key player in future innovations within pharmaceuticals, materials science, and sustainable chemistry.

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